Lipophilicity and Aqueous Solubility: Target Compound vs. Sulfonamide Analog
The sulfonamide analog N-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-N-ethyl-3-nitrobenzene-1-sulfonamide exhibits a measured logP of 0.778 and logSw of -2.11 (ChemDiv, 2023) . While direct experimental data for the target compound are not publicly available, the substitution of sulfonamide with carboxamide is expected to reduce lipophilicity and increase aqueous solubility due to the smaller size and lower polarizability of the carbonyl group versus the sulfonyl group .
| Evidence Dimension | Lipophilicity (logP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP predicted < 0.778; logSw predicted > -2.11 |
| Comparator Or Baseline | Sulfonamide analog: logP = 0.778, logSw = -2.1118 |
| Quantified Difference | Difference not directly measured; inferred from functional group substitution |
| Conditions | In silico prediction based on structural analogy; sulfonamide data from ChemDiv |
Why This Matters
Lower lipophilicity can enhance oral bioavailability and reduce non-specific binding, making the target compound a potentially safer lead for in vivo studies.
